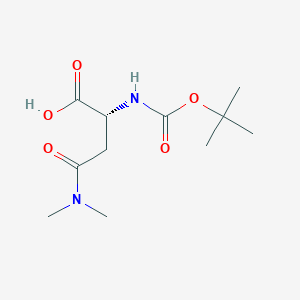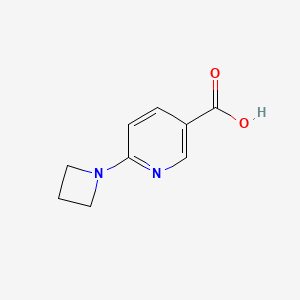
(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound has a chiral center at the alpha carbon (the carbon adjacent to the carboxylic acid group), which means it can exist in two different enantiomeric forms. The ® designation in the name indicates the configuration of this chiral center .Chemical Reactions Analysis
The compound could participate in various chemical reactions. The carboxylic acid group could react with bases, forming a carboxylate anion, or with alcohols, forming an ester. The amine group could react with acids to form an ammonium ion, or with electrophiles to form a substituted amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .Scientific Research Applications
Organic Synthesis
®-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid: is a valuable building block in organic synthesis. Its tert-butoxycarbonyl (Boc) group is commonly used as a protective group for amines due to its stability under various reaction conditions and ease of removal under mild acidic conditions . This compound can be utilized in the synthesis of complex molecules, particularly in the pharmaceutical industry, where precision and protection of functional groups are crucial.
Peptide Synthesis
In peptide synthesis, the Boc group of this compound provides a means to protect the amino group during the coupling of peptide chains. This is essential to prevent unwanted side reactions and to ensure the correct sequence of amino acids is formed. The Boc group is stable under the conditions used to deprotect other protecting groups, making it highly useful in multi-step synthesis .
Medicinal Chemistry
The dimethylamino and oxobutanoic acid moieties of this compound make it a precursor for the synthesis of gamma-aminobutyric acid (GABA) analogs. These analogs have potential applications in medicinal chemistry as they can modulate the GABAergic system, which is implicated in various neurological disorders .
Enzyme Inhibition Studies
Due to its structural similarity to certain amino acids, this compound can be used in enzyme inhibition studies. It can act as a competitive inhibitor for enzymes that recognize similar substrates, helping to elucidate enzyme mechanisms and kinetics .
Bioconjugation
The tert-butoxycarbonyl group can be used in bioconjugation techniques. It allows for the temporary modification of biomolecules, which can then be selectively deprotected to attach various probes, drugs, or other molecules in a controlled manner .
Material Science
In material science, this compound can be used to modify the surface properties of polymers. By introducing the Boc-protected amine, the polymer surface can be made more hydrophilic, which can improve its biocompatibility and interaction with other biological materials .
Prodrug Design
The compound’s protective groups can be utilized in prodrug design, where the active drug is released in vivo through enzymatic or chemical deprotection. This approach can improve the pharmacokinetics and reduce the toxicity of certain drugs .
Agricultural Chemistry
Lastly, in agricultural chemistry, the compound can be used to synthesize herbicides or pesticides. The Boc group can protect the active ingredient during formulation and storage, and then be removed once applied to the target, ensuring the active ingredient is released in the environment where it is needed .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)12-7(9(15)16)6-8(14)13(4)5/h7H,6H2,1-5H3,(H,12,17)(H,15,16)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCRAUZUATQRQ-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)N(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)


![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)

